Ortho vs. Para Substitution: Impact on Lipophilicity and Molecular Topology
The ortho-substituted 2-(2-Aminoethoxy)phenol exhibits a higher calculated lipophilicity (XLogP3 ~0.8) compared to its para isomer, 4-(2-aminoethoxy)phenol (XLogP3 ~0.5) [1][2]. This difference in partition coefficient can significantly influence compound solubility, membrane permeability, and chromatographic behavior. Furthermore, the ortho arrangement creates a distinct topological polar surface area (TPSA) and intramolecular hydrogen bonding potential compared to the para isomer, directly affecting molecular recognition and self-assembly properties [1][2]. Such differences are critical when selecting a building block for lead optimization or when developing a purification method.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 4-(2-Aminoethoxy)phenol (para isomer, CAS 50634-76-9): 0.5 |
| Quantified Difference | 0.3 log units higher |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2025.09.15) [1] and ChemExper database [2] |
Why This Matters
A higher XLogP3 value indicates greater lipophilicity, which can be a decisive factor in designing compounds with improved cell membrane permeability or specific solubility profiles.
- [1] PubChem. (2026). 4-(2-Aminoethoxy)phenol. PubChem Compound Summary. View Source
- [2] ChemExper. (n.d.). 2-(2-Aminoethoxy)phenol. Chemical Directory. View Source
